![molecular formula C13H16ClNO B13482822 (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure This compound features a chlorophenyl group attached to a bicyclic azabicycloheptane ring system, with a methanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic azabicycloheptane ring system. This can be achieved through a series of cyclization reactions, often using starting materials such as 4-chlorobenzyl chloride and azabicyclo[3.1.1]heptane derivatives. The reaction conditions usually involve the use of strong bases and solvents like dichloromethane or toluene, under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-al or 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-oic acid.
Reduction: Formation of 5-(phenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
Substitution: Formation of 5-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
科学研究应用
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
(5-(4-Bromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.
(5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a methyl group instead of chlorine.
(5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
InChI 键 |
FCYXWIQTXAWRQK-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
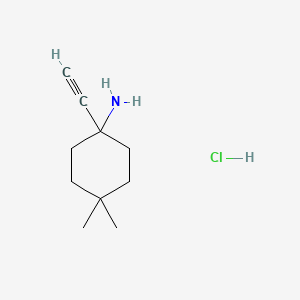

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

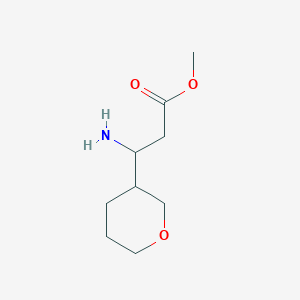
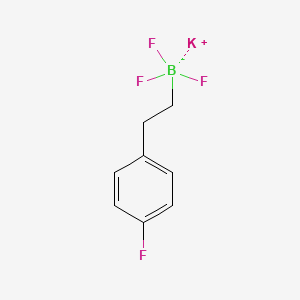
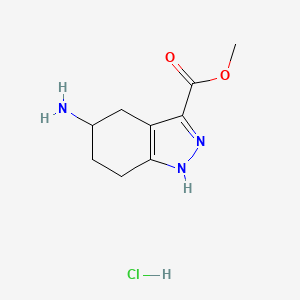
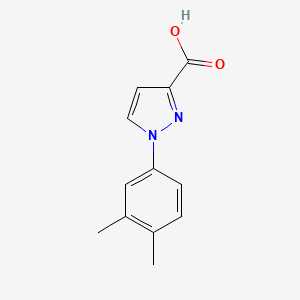

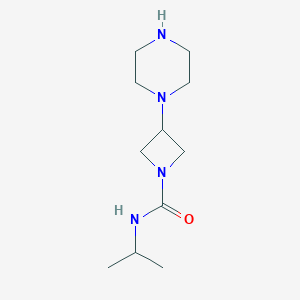
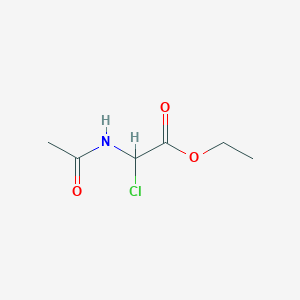
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

